Neuropeptide S (rat)

Descripción general

Descripción

Neuropeptide S (rat) is a 20-amino acid modulatory peptide that was identified in 2004. It is named after its conserved N-terminal serine residue. Neuropeptide S is expressed by a limited number of neurons in the brainstem and has been found to play a role in regulating arousal and anxiety. The peptide exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor widely distributed throughout the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Neuropeptide S typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of Neuropeptide S follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Neuropeptide S undergoes various chemical reactions, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents

Major Products

The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Anxiolytic Effects

NPS has been shown to exert strong anxiolytic effects in both rodent models and potential human applications. Research indicates that NPS can facilitate fear extinction and reduce anxiety responses in stressful situations:

- Intranasal Administration : Studies have demonstrated that intranasal application of NPS significantly reduces anxiety levels in rats. For instance, a study confirmed that nasal NPS administration (40 nmol) produced anxiolytic effects comparable to intracerebroventricular (icv) administration . This non-invasive method could be particularly beneficial for future therapeutic applications in humans.

- Mechanism of Action : NPS operates through its receptor (NPSR), which is widely distributed in brain regions associated with anxiety, such as the amygdala. Activation of NPSR leads to alterations in synaptic transmission and plasticity, ultimately influencing anxiety-related behaviors .

Modulation of Arousal and Wakefulness

NPS plays a crucial role in regulating arousal and wakefulness :

- Increased Locomotor Activity : Central administration of NPS has been shown to enhance locomotor activity and promote wakefulness while simultaneously reducing slow-wave sleep and REM sleep in rats . This suggests a potential application for NPS in treating sleep disorders or conditions characterized by excessive daytime sleepiness.

- Behavioral Studies : In behavioral tests, NPS-treated animals exhibited increased exploration and reduced defensive behaviors, indicating a heightened state of arousal .

Memory Enhancement

NPS has demonstrated potential for enhancing memory consolidation :

- Object Recognition Tasks : Research has indicated that icv administration of NPS facilitates object memory consolidation in rats, particularly after a delay period . This effect appears to be context-dependent, suggesting that NPS may enhance memory retention under specific conditions.

- Social vs. Non-Social Memory : Interestingly, while NPS enhances non-social memory tasks, it does not significantly affect social memory or social preference behaviors, indicating a nuanced role for NPS in cognitive functions .

Pain Modulation

Recent studies have highlighted the role of NPS in modulating pain-related behaviors:

- Antinociceptive Effects : NPS has been linked to antinociceptive effects through its action on specific inhibitory circuits within the amygdala. Intracerebroventricular administration of NPS has shown promise in alleviating pain-related affective behaviors . This positions NPS as a potential candidate for developing new analgesic therapies.

- Mechanistic Insights : The activation of NPSR in pain-processing regions suggests that targeting this pathway could lead to innovative approaches for managing chronic pain conditions .

Case Studies and Experimental Findings

| Study | Method | Findings |

|---|---|---|

| Leonard et al., 2008 | ICV Injection | Demonstrated anxiolytic effects; facilitated fear extinction. |

| Xu et al., 2004 | Behavioral Tests | Increased locomotor activity; reduced REM sleep. |

| Ruzza et al., 2012 | Nasal Application | Confirmed anxiolytic effects comparable to ICV administration. |

| Li et al., 2009 | Pain Assessment | Showed antinociceptive properties via central administration. |

Mecanismo De Acción

Neuropeptide S exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the mobilization of intracellular calcium and the formation of cyclic AMP. These pathways lead to increased neuronal excitability and modulation of neurotransmitter release, ultimately affecting arousal and anxiety levels .

Comparación Con Compuestos Similares

Neuropeptide S is unique compared to other neuropeptides due to its dual role in promoting arousal and reducing anxiety. Similar compounds include:

Corticotropin-releasing factor: Primarily involved in stress responses.

Oxytocin: Known for its role in social bonding and reducing anxiety.

Vasopressin: Involved in water retention and social behaviors

Neuropeptide S stands out due to its specific receptor and distinct behavioral effects, making it a valuable target for therapeutic research .

Actividad Biológica

Neuropeptide S (NPS) is a neuropeptide that plays a significant role in various biological activities, particularly in the modulation of arousal, anxiety, and locomotion. This article provides a comprehensive overview of the biological activity of NPS in rats, highlighting its effects on behavior, receptor interactions, and potential therapeutic implications.

Overview of Neuropeptide S

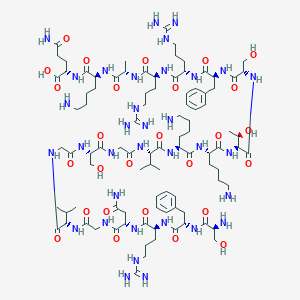

NPS was first identified as the endogenous ligand for the NPS receptor (NPSR), a G-protein-coupled receptor. It is primarily expressed in the brain and has been shown to influence several neurophysiological processes. The primary structure of rat NPS is SFRNGVGTGMKKTSFQRAKS, which is highly conserved across species .

1. Anxiolytic Effects

NPS has been demonstrated to exert significant anxiolytic effects in various animal models. In studies involving intracerebroventricular (i.c.v.) administration of NPS, it was observed that:

- Increased Time in Open Arms : In the elevated plus maze (EPM) test, NPS administration led to a significant increase in the time spent by rats in the open arms, indicating reduced anxiety levels .

- Stress-Induced Hyperthermia : NPS reduced stress-induced hyperthermia, further supporting its anxiolytic properties .

2. Effects on Locomotion and Wakefulness

NPS is associated with increased locomotor activity and wakefulness:

- Hyperlocomotion : Administering NPS resulted in increased locomotor activity in both naive and habituated mice, as well as those sedated with diazepam .

- Reduction in Sleep : NPS administration decreased both REM sleep and slow-wave sleep stages in rats, promoting wakefulness instead .

3. Anti-Aggressive Behavior

Recent studies have highlighted the anti-aggressive properties of NPS:

- Reduction in Aggression : In experiments with Wistar rats bred for high aggression, i.c.v. infusion of NPS significantly reduced aggressive behaviors during resident-intruder tests . This effect appears to be independent of its anxiolytic properties.

NPS exerts its biological effects primarily through its interaction with NPSR. Upon binding to this receptor, NPS activates intracellular signaling pathways that involve phospholipase C (PLC) and cyclic AMP (cAMP), leading to various physiological responses:

- Calcium Mobilization : NPS increases intracellular calcium concentrations, which are crucial for neuronal excitability and neurotransmitter release .

- Neuronal Activation : Studies indicate that NPSR is widely distributed in brain regions associated with anxiety and arousal, including the amygdala and hypothalamus .

Research Findings and Case Studies

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPBYGCOBLSFSK-HDNLQJMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H160N34O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.